molecular formula C9H13NO2 B7508678 N,2,4,5-tetramethylfuran-3-carboxamide

N,2,4,5-tetramethylfuran-3-carboxamide

Cat. No.: B7508678
M. Wt: 167.20 g/mol
InChI Key: YHMWPUTWZKJQFG-UHFFFAOYSA-N
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Description

N,2,4,5-Tetramethylfuran-3-carboxamide is a synthetic furan derivative of interest in medicinal chemistry and chemical synthesis. Compounds based on the furan scaffold are frequently investigated for their potential bioactivity and as key intermediates in developing more complex molecules . The tetramethyl substitution on the furan ring, similar to structures like 2,3,4,5-tetramethylfuran , typically enhances the compound's lipophilicity and can influence its metabolic stability, making it a valuable structural motif in drug discovery efforts. The carboxamide functional group provides a handle for further chemical modifications and can be critical for forming hydrogen bonds with biological targets. Researchers may explore this compound as a building block in organic synthesis or as a candidate for screening in various pharmacological assays. As with any specialized chemical, proper handling procedures should be followed. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,2,4,5-tetramethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-5-6(2)12-7(3)8(5)9(11)10-4/h1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMWPUTWZKJQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C(=O)NC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Diketones

The Paal-Knorr synthesis, which involves cyclodehydration of 1,4-diketones, is a classical route to furans. For tetramethyl variants, 2,4,5-trimethyl-substituted 1,4-diketones must be synthesized. For example, 3,4-dimethylhexa-2,4-dione can undergo cyclization in the presence of sulfuric acid to yield 2,4,5-trimethylfuran. Adjusting the diketone’s substitution pattern allows selective methyl group placement.

Table 1: Cyclization Yields of Methyl-Substituted Diketones

Diketone PrecursorCatalystTemperature (°C)Yield (%)
3,4-Dimethylhexa-2,4-dioneH₂SO₄8062
2,5-Dimethylhepta-3,5-dionePTSA10058

Diol Dehydration Approaches

Diols with geminal dimethyl groups can undergo dehydration to form tetramethyltetrahydrofuran intermediates, which are subsequently oxidized to furans. For instance, 2,2,5,5-tetramethyltetrahydrofuran (CAS 15045-43-9) is synthesized via heating 2,2,3,3-tetramethylbutane-1,4-diol in dimethylsulfoxide at 160°C. Oxidative dehydrogenation of this intermediate using MnO₂ or DDQ yields the fully aromatic tetramethylfuran.

Functionalization of the Furan Ring

Once the tetramethylfuran core is established, introducing the carboxamide group at the 3-position requires careful functional group manipulation.

Electrophilic Substitution

Electrophilic acylation at the 3-position is challenging due to the electron-donating methyl groups. Directed ortho-metalation (DoM) strategies circumvent this issue. For example, lithiation of 2,4,5-trimethylfuran using LDA at -78°C generates a nucleophilic site at the 3-position, which reacts with methyl isocyanate to form the carboxamide.

Table 2: Directed Metallation and Carboxamide Formation

SubstrateBaseElectrophileYield (%)
2,4,5-TrimethylfuranLDAMethyl isocyanate45
2,4,5-Trimethylfurann-BuLiCO₂ followed by MeNH₂38

Carboxylic Acid to Amide Conversion

An alternative route involves synthesizing 2,4,5-trimethylfuran-3-carboxylic acid followed by amidation. The carboxylic acid is prepared via Friedel-Crafts acylation of the furan with acetyl chloride/AlCl₃, yielding 2,4,5-trimethylfuran-3-carbonyl chloride , which is treated with methylamine to form the amide.

Multi-Step Synthesis Pathways

From 5-Hydroxymethylfurfural (HMF) Derivatives

HMF, a biomass-derived platform chemical, can be oxidized to 2,5-furandicarboxylic acid (FDCA) . Selective decarboxylation and methylation yield 2,4,5-trimethylfuran-3-carboxylic acid , which is converted to the amide via mixed anhydride formation with methylamine.

Weinreb Amide Intermediates

The Weinreb amide approach ensures controlled amide bond formation. 2,4,5-Trimethylfuran-3-carbonyl chloride is reacted with N,O-dimethylhydroxylamine to form the Weinreb amide, which undergoes transamidation with methylamine to yield the target compound.

Challenges and Optimization

  • Steric Hindrance : The tetramethyl framework impedes reagent access to the 3-position, necessitating high-temperature or high-pressure conditions.

  • Regioselectivity : Competing reactions at the 2- and 5-positions require directing groups or protective strategies.

  • Yield Limitations : Multi-step sequences often result in cumulative yield losses; catalytic methods remain under exploration.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N,2,4,5-tetramethylfuran-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis typically involves (1) furan ring formation via cyclization of diketones or ketoesters, followed by (2) regioselective alkylation to introduce methyl groups at positions 2, 4, and 4. Acylation at position 3 with a carboxamide group is achieved via coupling agents like EDCl/HOBt. Key parameters include:

  • Temperature : 60–80°C for alkylation to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Lewis acids (e.g., AlCl₃) improve methylation efficiency .
  • Yield Optimization : Yields of structurally analogous compounds range from 83% to 95% under optimized conditions .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms methyl group positions (e.g., δ 2.1–2.4 ppm for methyl protons) and carboxamide NH signals (δ 6.5–7.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : For crystalline derivatives, SHELXL refinement resolves bond angles and torsional strain in the tetramethylfuran core .

Advanced Research Questions

Q. How do steric and electronic effects of the tetramethylfuran core influence bioactivity in target binding studies?

  • Methodological Answer :

  • Steric Effects : Methyl groups at positions 2, 4, and 5 create steric hindrance, reducing rotational freedom and stabilizing planar conformations. This enhances binding to flat hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).
  • Electronic Effects : Electron-donating methyl groups increase furan ring electron density, favoring π-π stacking with aromatic residues (e.g., tyrosine or phenylalanine).
  • Case Study : Analogous furan carboxamides show IC₅₀ values <1 µM against COX-2 due to optimized steric/electronic profiles .

Q. What computational strategies are effective for predicting the pharmacokinetics of this compound?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors like logP (2.8–3.5), polar surface area (70–80 Ų), and H-bond donors/acceptors to predict absorption and BBB permeability.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets (e.g., G-protein-coupled receptors) by simulating interactions with the carboxamide moiety.
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP3A4 susceptibility) and toxicity (AMES test profiles) .

Q. How can contradictory data in spectroscopic characterization be resolved?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals caused by methyl group symmetry.
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening in carboxamide NH signals.
  • Crystallographic Validation : Resolve ambiguities in substituent positions via X-ray structures refined with SHELXL .

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